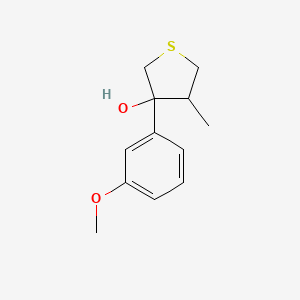

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol

Beschreibung

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . Its structure comprises a thiolane (a five-membered saturated ring containing sulfur) substituted with a 3-methoxyphenyl group at position 3, a methyl group at position 4, and a hydroxyl group at position 3. The compound’s CAS registry number is 1856993-04-8, and it is currently listed as temporarily unavailable in commercial catalogs .

Eigenschaften

Molekularformel |

C12H16O2S |

|---|---|

Molekulargewicht |

224.32 g/mol |

IUPAC-Name |

3-(3-methoxyphenyl)-4-methylthiolan-3-ol |

InChI |

InChI=1S/C12H16O2S/c1-9-7-15-8-12(9,13)10-4-3-5-11(6-10)14-2/h3-6,9,13H,7-8H2,1-2H3 |

InChI-Schlüssel |

JAXBXOPOYPKEPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CSCC1(C2=CC(=CC=C2)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol typically involves the reaction of 3-methoxyphenyl derivatives with thiolane precursors under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol with structurally related compounds, emphasizing core frameworks, functional groups, and key properties.

Structural and Functional Group Comparisons

Table 1: Key Features of 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol and Analogues

Core Structural Differences

Thiolane vs. Triazole Frameworks :

- The target compound’s thiolane core (saturated sulfur ring) contrasts with the 1,2,4-triazole rings in compounds from , and 8. Triazoles are nitrogen-rich heterocycles with applications in coordination chemistry and drug design, whereas thiolanes are less common but valued for their conformational rigidity .

- Letermovir () features a quinazoline-piperazine backbone , making it significantly larger (MW 572.55 vs. 224.32) and more complex than the thiolane-based target .

Functional Group Variations: The hydroxyl group in the target compound is shared with 3-Furyl-(3-methoxyphenyl)methanol () but absent in Letermovir and the triazole-thiol derivatives (). Hydroxyl groups enhance solubility via hydrogen bonding, whereas thiol (–SH) groups () improve metal-binding capacity . Methoxy substituents are common across all compounds but differ in placement (e.g., 3-methoxyphenyl in the target vs. 2-methoxyphenyl in ).

Biologische Aktivität

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms, efficacy, and potential applications.

- Chemical Formula : CHOS

- Molecular Weight : 198.29 g/mol

- CAS Number : [Not provided in the sources]

Biological Activity Overview

The biological activity of 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol has been evaluated through various assays, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

- Mechanism of Action : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting enzyme activity essential for bacterial growth.

- In Vitro Studies : In studies against common pathogens such as Staphylococcus aureus and Escherichia coli, 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

Antifungal Activity

The compound also shows antifungal activity against several fungal strains, including Candida albicans. The antifungal mechanism is believed to involve membrane disruption and inhibition of ergosterol biosynthesis.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 60 |

Anticancer Activity

Recent studies have indicated that 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol may have anticancer properties:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

- Results : It exhibited cytotoxic effects with IC values around 20 µM for MCF-7 cells and 25 µM for PC-3 cells, indicating potential as a chemotherapeutic agent.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 25 |

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against resistant strains of bacteria. The researchers noted that the compound's structure allows it to penetrate bacterial membranes effectively.

- Anticancer Research : In a recent publication in Pharmaceutical Biology, researchers investigated the effects of this compound on tumor growth in vivo. Results showed a significant reduction in tumor size in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.